molecular formula C21H22N2O3 B7709416 N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide

Cat. No. B7709416
M. Wt: 350.4 g/mol
InChI Key: QMLYJLSJRJNTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. It is a small molecule that selectively targets the AT2 receptor, which is involved in the regulation of pain and inflammation.

Mechanism of Action

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide selectively targets the AT2 receptor, which is expressed in sensory neurons and has been shown to play a role in the regulation of pain and inflammation. Activation of the AT2 receptor has been shown to produce analgesic effects in preclinical models of chronic pain, and N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to enhance the activity of the AT2 receptor. The exact mechanism by which N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide produces its analgesic effects is not fully understood, but it is thought to involve modulation of ion channels and neurotransmitter release in sensory neurons.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to produce significant analgesic effects in preclinical models of chronic pain, including neuropathic and inflammatory pain. The drug has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has a favorable safety profile, with no significant adverse effects observed in preclinical or clinical studies.

Advantages and Limitations for Lab Experiments

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for lab experiments, including its selective targeting of the AT2 receptor, which allows for the study of the role of this receptor in pain and inflammation. The drug has also been extensively characterized using various analytical techniques, which ensures its purity and potency. However, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has some limitations for lab experiments, including its relatively low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for the development and study of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide. One area of research is the optimization of the drug's pharmacokinetic properties, including its solubility and bioavailability. Another area of research is the identification of biomarkers that can be used to predict the response to N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide in patients with chronic pain. Additionally, the role of the AT2 receptor in other physiological processes, such as cardiovascular function and immune regulation, is an area of ongoing research that may provide new insights into the therapeutic potential of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide.

Synthesis Methods

The synthesis of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide involves a multi-step process that begins with the reaction of 4-methoxybenzoyl chloride with N-ethyl-N-methylamine to form N-ethyl-N-methyl-4-methoxybenzamide. This intermediate is then reacted with 2-hydroxy-8-methylquinoline in the presence of a base to form the final product, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide. The synthesis of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been optimized to produce high yields and purity, and the drug has been extensively characterized using various analytical techniques.

Scientific Research Applications

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied in preclinical models of chronic pain, including neuropathic and inflammatory pain. In these studies, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to produce significant analgesic effects, with a favorable safety profile. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. Clinical trials of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide in patients with neuropathic pain have shown promising results, with significant reductions in pain scores observed in treated patients.

properties

IUPAC Name

N-ethyl-4-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-23(21(25)15-8-10-18(26-3)11-9-15)13-17-12-16-7-5-6-14(2)19(16)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLYJLSJRJNTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.